2,5-Bis(4-biphenylyl)thiophene

Overview

Description

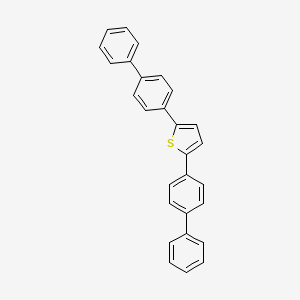

2,5-Bis(4-biphenylyl)thiophene is an organic compound with the molecular formula C28H20S. It is a derivative of thiophene, characterized by the presence of two biphenyl groups attached to the 2 and 5 positions of the thiophene ring. This compound is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

2,5-Bis(4-biphenylyl)thiophene, also known as BP1T, is primarily used in the field of materials science, particularly in the development of organic semiconductors . Its primary targets are the electronic systems where it is used as a p-type organic semiconductor .

Mode of Action

BP1T interacts with its targets by contributing to the charge transport in the electronic systems. The bent molecular shape of BP1T enforces an upright disposition of the molecular long axes against the ab-plane that parallels the crystal faces of the flake-like crystals . This unique molecular arrangement characterizes the crystal structure of BP1T and contributes to its semiconductor properties .

Biochemical Pathways

As an organic semiconductor, BP1T doesn’t directly participate in biochemical pathways. Its synthesis and use in electronic devices can indirectly impact various industrial processes and technologies .

Result of Action

The use of BP1T in electronic systems can result in enhanced device performance. For instance, one-dimensional structures of BP1T crystals have been fabricated for light amplification and field-effect transistor (FET) measurements . These structures have shown amplified spontaneous emission and lasing oscillations under optical pumping .

Action Environment

The action, efficacy, and stability of BP1T can be influenced by various environmental factors. For example, the crystal structure of BP1T can be affected by the conditions under which it is synthesized and stored . Furthermore, the performance of BP1T in electronic devices can be influenced by factors such as temperature, humidity, and the presence of other materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-biphenylyl)thiophene typically involves the following steps:

Suzuki Coupling Reaction: This method involves the coupling of 2,5-dibromothiophene with biphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

Stille Coupling Reaction: Another method involves the coupling of 2,5-dibromothiophene with biphenylstannane in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-biphenylyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, under inert atmosphere.

Substitution: Various electrophiles, solvents like DCM or toluene, and catalysts such as aluminum chloride (AlCl3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Functionalized biphenyl derivatives.

Scientific Research Applications

2,5-Bis(4-biphenylyl)thiophene has several scientific research applications:

Organic Electronics: It is used in the fabrication of OFETs and OLEDs due to its excellent charge transport properties.

Photovoltaics: This compound is explored for use in organic photovoltaic cells (OPVs) as a donor material.

Sensors: It is used in the development of chemical sensors for detecting various analytes.

Biological Research: It serves as a reference substance for drug impurities and reagents in proteomics research.

Comparison with Similar Compounds

Similar Compounds

2,5-Bis(4-methoxyphenyl)thiophene: Similar structure but with methoxy groups instead of biphenyl groups.

2,5-Bis(4-cyanophenyl)thiophene: Contains cyano groups, which affect its electronic properties.

2,5-Bis(4-bromophenyl)thiophene: Bromine atoms replace the biphenyl groups, altering its reactivity.

Uniqueness

2,5-Bis(4-biphenylyl)thiophene is unique due to its high thermal stability and excellent charge transport properties, making it highly suitable for use in high-performance organic electronic devices .

Biological Activity

2,5-Bis(4-biphenylyl)thiophene (BP1T) is a compound recognized for its unique structural properties and potential applications in organic electronics and optoelectronics. This article delves into the biological activity of BP1T, summarizing its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

BP1T features a thiophene core substituted with biphenyl groups, which contributes to its electronic properties. Its chemical formula is CHS, and it has a molecular weight of 394.52 g/mol. The crystal structure is characterized by a herringbone arrangement that enhances its semiconducting properties .

The biological activity of BP1T is primarily linked to its interaction with various cellular targets. Studies indicate that BP1T may exert effects through:

- Antioxidant Activity : BP1T has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

- Cell Proliferation Modulation : Research suggests that BP1T can influence cell cycle progression, potentially affecting cancer cell growth.

- Neuroprotective Effects : Preliminary studies indicate that BP1T may protect neuronal cells from glutamate-induced excitotoxicity, a common pathway in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of BP1T:

Case Studies

Several studies have explored the biological implications of BP1T:

-

Antioxidant and Cytotoxicity Study :

A study assessed the antioxidant capacity of BP1T using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH levels, suggesting strong antioxidant properties. Additionally, cytotoxic assays on cancer cell lines revealed that BP1T inhibited proliferation at concentrations above 10 µM . -

Neuroprotective Mechanism :

In vitro experiments demonstrated that BP1T pretreatment significantly reduced neuronal cell death induced by high concentrations of glutamate. The mechanism involved the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential as a neuroprotective agent . -

Field-Effect Transistor Characteristics :

BP1T has been studied for its application in organic field-effect transistors (OFETs). The unique structural arrangement contributes to enhanced charge transport properties, making it suitable for electronic applications while simultaneously exhibiting biological activity .

Properties

IUPAC Name |

2,5-bis(4-phenylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20S/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-20-28(29-27)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSMVAWETYTHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401577 | |

| Record name | 2,5-Bis(4-biphenylyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56316-86-0 | |

| Record name | 2,5-Bis(4-biphenylyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key optical properties of BP1T?

A1: BP1T exhibits fluorescence and amplified spontaneous emission (ASE) in the blue-green spectral region. [] The exact wavelengths of these emissions depend on the crystal growth method, resulting in slightly different crystal structures and thus, optical properties. [] For example, solution-grown crystals show ASE bands at 464 nm and 494 nm, while vapor- and slide-boat-grown crystals exhibit red-shifted emissions. []

Q2: How does crystal structure influence the performance of BP1T in devices?

A2: The presence of grain boundaries in polycrystalline BP1T films hinders carrier transport, leading to lower charge carrier mobility compared to single-crystal structures. [] For instance, field-effect transistors (FETs) fabricated using epitaxially grown, single-crystal BP1T needles demonstrate a significantly higher hole mobility (0.34 cm2/Vs) than those fabricated with polycrystalline films (8.0 x 10-3 cm2/Vs). []

Q3: Can BP1T be used to create lasers?

A3: Yes, BP1T crystals can be used to fabricate organic lasers. Research has demonstrated whispering gallery mode lasing in chip-embedded BP1T crystal resonators encapsulated with polydimethylsiloxane (PDMS). [] These lasers exhibit high quality factors (Q) up to 1066 and low lasing thresholds. []

Q4: How does doping affect the electronic properties of BP1T?

A4: Doping BP1T with MoO3 (p-type doping) shifts its work function from 4.0 eV to 4.3 eV. [] This shift facilitates hole injection in devices. []

Q5: What is the role of excitons in the light emission of BP1T?

A5: Excitons are the dominant species contributing to light emission in BP1T, even under low excitation intensity regimes where spectrally narrowed emissions are observed. [] This suggests their importance in the light amplification processes within this material.

Q6: Can the emission properties of BP1T be controlled?

A6: Yes, incorporating a distributed Bragg reflector and a diffraction grating into a BP1T slab crystal can lead to spectrally narrowed emissions, even under low excitation intensity from a mercury lamp. [] This spectral narrowing is attributed to strong mode-coupling between forward and backward electromagnetic waves within the grating zone. []

Q7: Has BP1T been used in the fabrication of more complex device structures?

A7: Researchers have successfully fabricated organic double heterostructures using BP1T as the p-type layer, along with BP2T (5,5’-bis(4-biphenylyl)-2,2’-bithiophene) as the intrinsic layer and AC5-CF3 (1,4-bis{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}benzene) as the n-type layer. [] These structures exhibited optically pumped amplification, highlighting the potential of BP1T in developing organic semiconductor devices. []

Q8: What computational methods have been used to study BP1T?

A8: Density Functional Theory (DFT) calculations have been employed to investigate the electronic states and molecular orbital energy levels of BP1T. [] The calculated densities of states, after broadening the molecular orbital levels, successfully explain the experimental EUPS (Extreme-UV excited photoelectron spectroscopy) spectra. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.